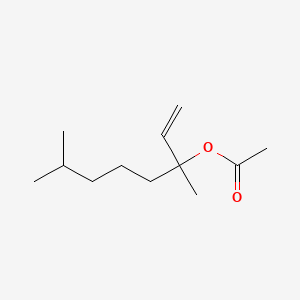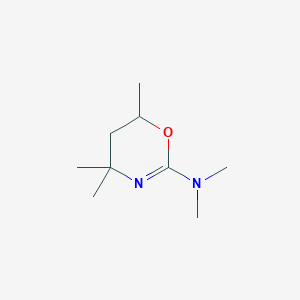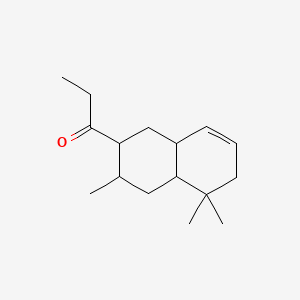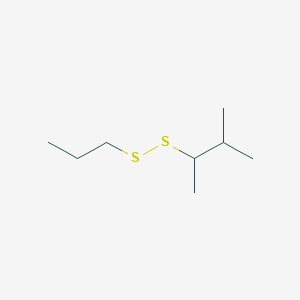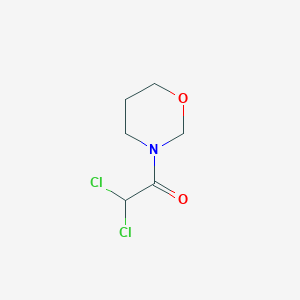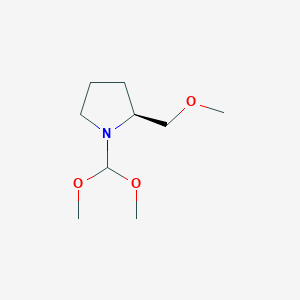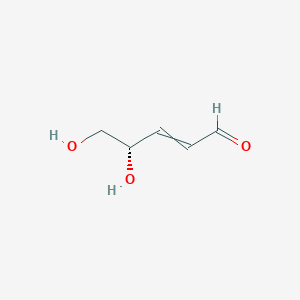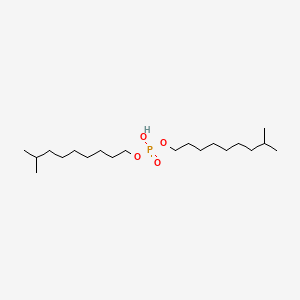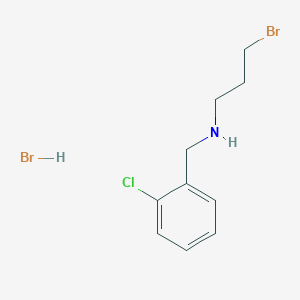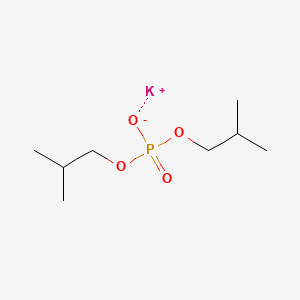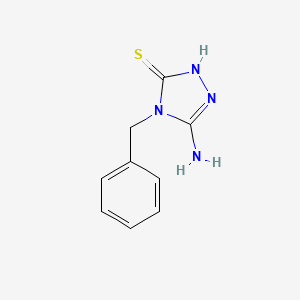
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone is a compound that features both a phenyl ring substituted with a hydroxy and iodine group, and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heteroaromatic systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone typically involves the coupling of a thiophene derivative with a phenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
化学反応の分析
Types of Reactions
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: (4-Oxo-3-iodophenyl)(thiophen-2-yl)methanone.
Reduction: (4-Hydroxyphenyl)(thiophen-2-yl)methanone.
Substitution: (4-Hydroxy-3-substituted phenyl)(thiophen-2-yl)methanone.
科学的研究の応用
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(4-Hydroxyphenyl)(thiophen-2-yl)methanone: Lacks the iodine substituent, which may affect its reactivity and biological activity.
(4-Iodophenyl)(thiophen-2-yl)methanone: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
(4-Hydroxy-3-chlorophenyl)(thiophen-2-yl)methanone: Substitutes chlorine for iodine, which may alter its chemical and biological properties.
Uniqueness
The presence of both a hydroxy and iodine group in (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone makes it unique. The hydroxy group enhances its ability to form hydrogen bonds, while the iodine atom increases its reactivity in substitution reactions. This combination of properties makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
66203-50-7 |
|---|---|
分子式 |
C11H7IO2S |
分子量 |
330.14 g/mol |
IUPAC名 |
(4-hydroxy-3-iodophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H7IO2S/c12-8-6-7(3-4-9(8)13)11(14)10-2-1-5-15-10/h1-6,13H |
InChIキー |
WUEDLUDGQHRZBX-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


